molecular formula C20H18Cl2N4O3S B2575270 3,4-dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 898421-94-8

3,4-dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2575270
CAS No.: 898421-94-8
M. Wt: 465.35
InChI Key: DMKVVTWKHKDBEH-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a halogenated pyridazine intermediate reacts with morpholine.

    Coupling with the Phenyl Ring: The phenyl ring is introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

3,4-Dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its ability to inhibit specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers or coatings.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: This compound shares the dichloro substitution pattern but lacks the sulfonamide and pyridazine groups.

    N-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide: This compound is similar but lacks the sulfonamide group.

Uniqueness

3,4-Dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3,4-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S/c21-17-5-4-16(13-18(17)22)30(27,28)25-15-3-1-2-14(12-15)19-6-7-20(24-23-19)26-8-10-29-11-9-26/h1-7,12-13,25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKVVTWKHKDBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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